molecular formula C14H22Cl2F2N2 B1430579 1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride CAS No. 1461705-08-7

1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

Cat. No.: B1430579
CAS No.: 1461705-08-7
M. Wt: 327.2 g/mol
InChI Key: ZFTFROMJXRREJI-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chemical compound that features a difluorophenyl group, a pyrrolidine ring, and a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
  • 1-(3,4-Dimethoxyphenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

Uniqueness

1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2N2.2ClH/c1-14(2,18-7-3-4-8-18)13(17)10-5-6-11(15)12(16)9-10;;/h5-6,9,13H,3-4,7-8,17H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTFROMJXRREJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC(=C(C=C1)F)F)N)N2CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-08-7
Record name 1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
Reactant of Route 2
1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
Reactant of Route 3
1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
Reactant of Route 4
1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
Reactant of Route 5
1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

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